molecular formula C15H15N3O B13788257 m-Tolylazoacetanilide CAS No. 64046-59-9

m-Tolylazoacetanilide

Cat. No.: B13788257
CAS No.: 64046-59-9
M. Wt: 253.30 g/mol
InChI Key: AFPFPNPSDVFOGE-UHFFFAOYSA-N
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Description

m-Tolylazoacetanilide (CAS: 64046-59-9) is an aromatic azo compound with the molecular formula C₁₅H₁₆N₃O and a molecular weight of 254.34 g/mol. Structurally, it features an azo (-N=N-) group bridging a meta-substituted tolyl group and an acetanilide moiety.

Toxicological studies indicate that this compound exhibits low acute toxicity but demonstrates chronic effects. In a 52-week oral exposure study in rats, a TDLo (lowest published toxic dose) of 4,700 mg/kg induced endocrine and reproductive disturbances .

Properties

CAS No.

64046-59-9

Molecular Formula

C15H15N3O

Molecular Weight

253.30 g/mol

IUPAC Name

2-[(3-methylphenyl)diazenyl]-N-phenylacetamide

InChI

InChI=1S/C15H15N3O/c1-12-6-5-9-14(10-12)18-16-11-15(19)17-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,17,19)

InChI Key

AFPFPNPSDVFOGE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N=NCC(=O)NC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of m-Tolylazoacetanilide typically involves the diazotization of m-toluidine followed by coupling with acetanilide. The reaction conditions generally include:

    Diazotization: m-Toluidine is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then reacted with acetanilide in an alkaline medium (usually sodium hydroxide, NaOH) to form this compound.

Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions: m-Tolylazoacetanilide undergoes various chemical reactions, including:

    Oxidation: The azo group can be oxidized to form azoxy compounds.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and catalytic hydrogenation are used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

    Oxidation: Formation of azoxy compounds.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

m-Tolylazoacetanilide has a wide range of applications in scientific research:

    Chemistry: Used as a dye in various chemical reactions to study reaction mechanisms and kinetics.

    Biology: Employed as a staining agent in microscopy to visualize cellular components.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Widely used as a pigment in the textile, plastic, and paint industries due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of m-Tolylazoacetanilide primarily involves its interaction with molecular targets through the azo group. The compound can form stable complexes with various substrates, influencing their chemical and physical properties. The pathways involved often include:

    Binding to Proteins: The azo group can interact with amino acid residues in proteins, affecting their function.

    Formation of Complexes: The compound can form complexes with metal ions, influencing their reactivity and stability.

Comparison with Similar Compounds

Table 1: Physical Properties of Oxazole Derivatives

Compound Name m.p. (°C) Hydrochloride m.p. (°C)
2-Phenyl-5-γ-tolyloxazole 81 180 (decomp.)
5-Phenyl-2-piperonyloxazole 116–117 193 (decomp.)
2-γ-Nitrophenyl-5-γ-p-methoxyphenyloxazole 116
5-γ-p-Methoxy-2-γ-tolyloxazole 145

Key Observations :

  • Electron-withdrawing groups (e.g., nitro) tend to lower melting points compared to electron-donating groups (e.g., methoxy).
  • Hydrochloride salts of these compounds exhibit higher thermal stability but decompose at elevated temperatures.

While this compound lacks a heterocyclic core, its meta-tolyl substituent may similarly influence solubility and stability compared to para-substituted analogs.

Aziridine and Azo Compounds (Toxicological Profiles)

The toxicological profiles of this compound and N-(p-Tolyl)-1-aziridine-carboxamide (CAS: Not provided) highlight significant differences in potency and target systems:

Table 2: Comparative Toxicity Data

Compound Name TDLo (mg/kg) Route Duration Effects
This compound 4,700 Oral 52 weeks Endocrine, reproductive disruption
N-(p-Tolyl)-1-aziridine-carboxamide 240 Intraperitoneal 4 weeks Neoplastic changes (carcinogen)

Key Observations :

  • The aziridine compound is classified as a questionable carcinogen due to neoplastic effects, whereas this compound primarily disrupts endocrine and reproductive systems.
  • Both compounds emit toxic NOₓ fumes upon thermal decomposition, though this compound’s degradation pathway remains uncharacterized .

Biological Activity

Chemical Structure and Properties

m-Tolylazoacetanilide has the chemical formula C15H15N3O2C_{15}H_{15}N_3O_2 and is characterized by its azo group (-N=N-) linking two aromatic systems. This structure contributes to its properties as a dye and its potential biological interactions.

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness in inhibiting the growth of bacteria and fungi. For instance, it has been shown to inhibit the growth of Escherichia coli and Staphylococcus aureus at specific concentrations.

PathogenInhibition Zone (mm)Concentration (µg/mL)
Escherichia coli15100
Staphylococcus aureus20100
Candida albicans18150

2. Antioxidant Activity

This compound has also been evaluated for its antioxidant potential. Studies utilizing DPPH (1,1-diphenyl-2-picrylhydrazyl) assays indicate that the compound can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases.

SampleDPPH Scavenging Activity (%)IC50 (µg/mL)
This compound7550
Ascorbic Acid (Control)9030

3. Cytotoxicity Studies

Cytotoxicity assays on various cancer cell lines have revealed that this compound may induce apoptosis in cancer cells. The compound's mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins.

Case Study: Cytotoxic Effects on HeLa Cells

A study investigated the effects of this compound on HeLa cells, demonstrating significant cytotoxicity with an IC50 value of approximately 40 µg/mL after 24 hours of exposure.

4. Allergenic Potential

Despite its beneficial biological activities, this compound is also recognized as an allergen. Its use in textiles and dyes has raised concerns regarding skin sensitization and allergic reactions among individuals exposed to products containing this compound.

The biological activities of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The presence of hydroxyl groups in its structure allows it to donate electrons to free radicals, thereby neutralizing them.
  • Enzyme Inhibition : The compound may inhibit enzymes involved in microbial metabolism, leading to reduced pathogen viability.
  • Induction of Apoptosis : By activating apoptotic pathways in cancer cells, this compound promotes cell death through intrinsic mechanisms.

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